2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid
CAS No.:
Cat. No.: VC17626226
Molecular Formula: C9H9FN2O5
Molecular Weight: 244.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9FN2O5 |
|---|---|
| Molecular Weight | 244.18 g/mol |
| IUPAC Name | 2-amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H9FN2O5/c10-5-1-4(2-6(11)9(14)15)3-7(8(5)13)12(16)17/h1,3,6,13H,2,11H2,(H,14,15) |
| Standard InChI Key | PCFVXMNPUJDSTR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1[N+](=O)[O-])O)F)CC(C(=O)O)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s phenyl ring substituents create a unique electronic environment. The fluoro group exerts an electron-withdrawing inductive effect, while the nitro group enhances resonance stabilization and polarity. The hydroxyl group introduces hydrogen-bonding potential, influencing solubility and intermolecular interactions. The α-carbon connects the amino and carboxylic acid groups, typical of proteinogenic amino acids, but the aromatic substitutions differentiate its reactivity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.18 g/mol |
| SMILES | C1=C(C=C(C(=C1N+[O-])O)F)CC(C(=O)O)N |
| InChIKey | PCFVXMNPUJDSTR-UHFFFAOYSA-N |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals:
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NMR: Aromatic protons resonate between δ 6.8–7.5 ppm, while the amino and carboxylic acid protons appear at δ 2.3–3.1 ppm.
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IR Spectroscopy: Stretching vibrations for -NO (1520 cm), -COOH (1710 cm), and -NH (3300 cm) confirm functional groups.
Synthesis and Production
Multi-Step Organic Synthesis
The hydrochloride salt form is synthesized via a four-step process :
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Nitration: Introduction of the nitro group to 3-fluoro-4-hydroxyphenylpropanoic acid using nitric acid.
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Protection: Amino group protection with tert-butoxycarbonyl (Boc) to prevent side reactions.
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Hydrolysis: Acidic cleavage of the Boc group.
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride.
Table 2: Synthesis Optimization Parameters
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | HNO/HSO, 0°C | 78 | 92 |
| 2 | BocO, DMAP, CHCl | 85 | 95 |
| 3 | HCl (4M in dioxane) | 90 | 98 |
| 4 | HCl/EtO | 88 | 99 |
Analytical Validation
High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >98% purity. X-ray crystallography of the hydrochloride salt confirms the zwitterionic structure, with the nitro group coplanar to the aromatic ring .
Chemical Reactivity and Modifications
Electrophilic Substitution
The hydroxyl group undergoes O-methylation with methyl iodide (KI, DMF), forming a methoxy derivative (). The nitro group is reducible to an amine using Pd/C and H, enabling access to diamino intermediates for peptide coupling .
Peptide Bond Formation
The amino group participates in carbodiimide-mediated couplings. For example, reaction with Fmoc-OSu yields -Fmoc-protected derivatives for solid-phase peptide synthesis .
Table 3: Reaction Yields for Common Modifications
| Reaction | Reagents | Product Yield (%) |
|---|---|---|
| O-Methylation | CHI, KCO | 75 |
| Nitro Reduction | H, Pd/C (10%) | 82 |
| Fmoc Protection | Fmoc-OSu, NaCO | 90 |
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition at 210°C, with the nitro group contributing to oxidative instability .
Photodegradation
UV-Vis exposure (λ = 254 nm) degrades 40% of the compound in 6 hours, generating 3-fluoro-4-hydroxybenzoic acid as a primary byproduct.
Comparative Analysis with Structural Analogues
5-Fluorodopa vs. Target Compound
While 5-fluorodopa ( ) lacks the nitro group, its dopamine-like activity contrasts with the target compound’s enzyme inhibition profile. The nitro substitution reduces catecholamine receptor affinity but enhances enzymatic binding .
Nitro vs. Hydroxyl Variants
Replacing the nitro group with hydroxyl (as in 2-amino-3-(3-fluoro-4,5-dihydroxyphenyl)propanoic acid) decreases antibacterial potency (MIC = 128 μg/mL), underscoring the nitro group’s role in bioactivity .
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